molecular formula C9H5ClN4 B577389 6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene CAS No. 1263285-23-9

6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No. B577389
M. Wt: 204.617
InChI Key: UDEVACVSZKEPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene, also known as TACN, is a cyclic organic compound with a unique structure that has been used in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism Of Action

6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene's mechanism of action is based on its ability to bind metal ions, particularly copper and zinc ions. 6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene forms stable complexes with these metal ions, which can be used in various applications. In biochemistry studies, 6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene has been shown to interact with DNA and proteins, leading to changes in their structures and functions.

Biochemical And Physiological Effects

6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene has been shown to have various biochemical and physiological effects, including antioxidant and anticancer properties. 6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene's ability to bind copper and zinc ions has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative damage. 6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Advantages And Limitations For Lab Experiments

6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene's unique structure and ability to bind metal ions make it a valuable tool in various lab experiments. Its high stability and purity make it easy to work with, and its ability to form stable complexes with metal ions allows for the study of metalloproteins and metalloenzymes. However, 6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene's limitations include its potential toxicity and the need for careful handling and disposal.

Future Directions

For 6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene research include the development of new synthesis methods, the study of its interactions with other metal ions, and the exploration of its potential applications in drug design and delivery.

Synthesis Methods

6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene can be synthesized using various methods, including the reaction of 1,4,7-triazacyclononane with chloroacetyl chloride or the reaction of 3,6-diazaoctane-1,8-diamine with chloroacetic acid. Other methods involve the reaction of 1,4,7-triazacyclononane with chloroacetaldehyde or the reaction of 1,4,7-triazacyclononane with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. These methods have been used to produce 6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene with high purity and yield.

Scientific Research Applications

6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene has been widely used in scientific research applications, including coordination chemistry, catalysis, and biochemistry. Coordination chemistry studies have focused on 6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene's ability to bind metal ions and form stable complexes. These complexes have been studied for their potential applications in catalysis, including the oxidation of alcohols and the epoxidation of olefins. 6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene has also been used in biochemistry studies to understand its interactions with DNA and proteins.

properties

IUPAC Name

6-chloro-3,5,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN4/c10-9-8-7(12-4-13-9)5-1-2-11-3-6(5)14-8/h1-4,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEVACVSZKEPNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C3=C(N2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5H-pyrido[4',3':4,5]pyrrolo[3,2-d]pyrimidine

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